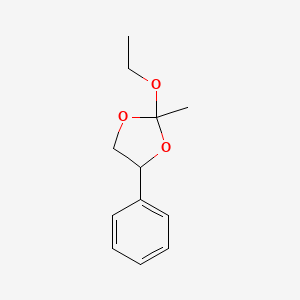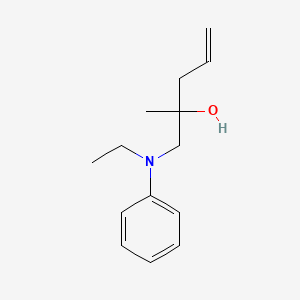
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound that belongs to the class of tetrahydropyridazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the tetrahydropyridazine ring, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 4-fluoroaniline with a suitable tetrahydropyridazine precursor under specific reaction conditions. The process may include steps such as:
Formation of the Tetrahydropyridazine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step involves the reaction of the tetrahydropyridazine intermediate with 4-fluoroaniline.
Formation of the Carbothioamide Group: This can be accomplished by reacting the intermediate with a suitable thiocarbonyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale of production, either batch or continuous flow methods can be employed.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution Reagents: Reagents like halogens, nucleophiles, and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Interaction with Cellular Components: It can interact with cellular components such as DNA, RNA, or proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbonitrile: Similar structure but with a carbonitrile group instead of a carbothioamide group.
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.
Uniqueness
N-(4-Fluorophenyl)tetrahydropyridazine-1(2H)-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
61653-64-3 |
|---|---|
Molecular Formula |
C11H14FN3S |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C11H14FN3S/c12-9-3-5-10(6-4-9)14-11(16)15-8-2-1-7-13-15/h3-6,13H,1-2,7-8H2,(H,14,16) |
InChI Key |
HMWXCLWUQKISQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)


![4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione](/img/structure/B14563628.png)


![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)



![2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide)](/img/structure/B14563683.png)

![1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one](/img/structure/B14563703.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14563714.png)
